5-Methylpyrazine-2,3(1H,4H)-dione
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Overview
Description
5-Methylpyrazine-2,3(1H,4H)-dione is a heterocyclic organic compound with the molecular formula C5H6N2O2 It is a derivative of pyrazine, characterized by a pyrazine ring substituted with a methyl group at the 5-position and two keto groups at the 2 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylpyrazine-2,3(1H,4H)-dione can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,3-diaminopyrazine with acetic anhydride can yield this compound through a cyclization process .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Methylpyrazine-2,3(1H,4H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl group or the pyrazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2,3-dione derivatives, while reduction can produce 5-methyl-2,3-dihydropyrazine-2,3-diol.
Scientific Research Applications
5-Methylpyrazine-2,3(1H,4H)-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 5-Methylpyrazine-2,3(1H,4H)-dione involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to biological effects such as antimicrobial activity. The exact molecular targets and pathways depend on the specific derivative and its application.
Comparison with Similar Compounds
Similar Compounds
Pyrazine-2,3-dione: Lacks the methyl group at the 5-position, resulting in different chemical properties.
5-Methylpyrazine-2,3-dithiol: Contains sulfur atoms instead of oxygen, leading to distinct reactivity and applications.
Uniqueness
5-Methylpyrazine-2,3(1H,4H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C5H6N2O2 |
---|---|
Molecular Weight |
126.11 g/mol |
IUPAC Name |
5-methyl-1,4-dihydropyrazine-2,3-dione |
InChI |
InChI=1S/C5H6N2O2/c1-3-2-6-4(8)5(9)7-3/h2H,1H3,(H,6,8)(H,7,9) |
InChI Key |
KTCHZOIFQXADIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC(=O)C(=O)N1 |
Origin of Product |
United States |
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